2,3-Difluorobut-2-enedioic acid
Description
2,3-Difluorobut-2-enedioic acid is a fluorinated derivative of but-2-enedioic acid (maleic acid/fumaric acid isomer). Its structure combines a conjugated diene system with electron-withdrawing fluorine atoms, making it distinct from non-fluorinated analogs.
Properties
IUPAC Name |
2,3-difluorobut-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVWKFKXIVLAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)F)(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Butenedioic Acid Derivatives
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxide formation | m-CPBA, Na2HPO4 | Room temp | 18 h | 85 | High yield epoxidation |
| Epoxide ring opening | Et3N·3HF | 60 °C | 24 h | 62 | Formation of fluorohydrin |
| Fluorination with DAST | DAST, pyridine, toluene | Room temp | 17-20 h | 30-56 | Introduction of second fluorine |
| Fluorination with TBAF/KHF2 | TBAF·3H2O, KHF2 | 115 °C | 20 h | Moderate | Alternative fluorination method |
| Reduction (LiAlH4) | LiAlH4, THF | 0 °C to RT | 36 h | 79 | Conversion to fluorinated diols |
Data compiled from detailed synthetic studies and supporting information
Research Findings and Analysis
- The use of Et3N·3HF is effective for regioselective epoxide ring opening, providing fluorohydrin intermediates with good yields.
- DAST is a versatile fluorinating agent but requires careful control of reaction time and temperature to avoid side reactions and decomposition.
- The TBAF/KHF2 system offers an alternative fluorination pathway, especially useful for large-scale or industrial applications due to the availability and handling of reagents.
- Reduction and oxidation steps are critical for converting fluorinated intermediates into the final acid form, with LiAlH4 reduction showing high efficiency.
- Purification typically involves aqueous workup, extraction, and column chromatography using solvent systems such as acetone/dichloromethane or petroleum ether mixtures.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Epoxide ring opening + DAST | Et3N·3HF, DAST, pyridine | High regioselectivity, good yields | Sensitive to moisture, requires inert atmosphere |
| TBAF/KHF2 fluorination | TBAF·3H2O, KHF2 | Alternative fluorination, scalable | Requires high temperature, longer reaction time |
| LiAlH4 reduction | LiAlH4, THF | Efficient reduction to diols | Sensitive to moisture, requires careful quenching |
| Oxidation to acid | Various oxidants (not detailed) | Converts diols to acid | Requires optimization for yield and purity |
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobut-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into less oxidized forms, potentially yielding fluorinated alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce fluorinated alcohols .
Scientific Research Applications
2,3-Difluorobut-2-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,3-Difluorobut-2-enedioic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate the activity of target proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Maleic Acid (Z-butenedioic acid) : Lacks fluorine substituents, leading to lower acidity (pKa ~1.9 vs. ~1.5 for difluoro analog) and reduced electrophilicity.
- Fumaric Acid (E-butenedioic acid) : The trans isomer has higher thermal stability but lower solubility in polar solvents compared to fluorinated analogs.
- 2-Fluorobut-2-enedioic Acid: Mono-fluorination reduces steric hindrance but maintains partial electron-withdrawing effects, resulting in intermediate reactivity.
Pharmacological Potential
Data Table: Comparative Properties
| Property | 2,3-Difluorobut-2-enedioic Acid | Maleic Acid | 2-Fluorobut-2-enedioic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 150.06 | 116.07 | 134.08 |
| pKa (carboxylic acid) | ~1.5 | ~1.9 | ~1.7 |
| Melting Point (°C) | 120–125 (estimated) | 135–140 | 110–115 (estimated) |
| Solubility in Water | Moderate | High | Moderate |
Biological Activity
2,3-Difluorobut-2-enedioic acid (DFBDA), with the chemical formula CHFO, is a fluorinated derivative of maleic acid. Its unique structure, characterized by the presence of two fluorine atoms, positions it as a compound of interest in various biological applications. This article explores the biological activity of DFBDA, focusing on its potential therapeutic implications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 166.05 g/mol |
| Structure | DFBDA Structure |
| CAS Number | 1227880-60-6 |
DFBDA exhibits significant biological activity primarily through its interaction with metabolic pathways. The fluorinated moieties enhance its reactivity and stability compared to non-fluorinated analogs. Research indicates that DFBDA may inhibit key enzymes involved in glycolysis and other metabolic processes, making it a candidate for cancer therapy, particularly in glycolysis-dependent tumors.
In Vitro Studies
Recent studies have demonstrated the cytotoxic effects of DFBDA on various cancer cell lines. For instance:
- Cytotoxicity : DFBDA showed potent cytotoxic effects in glioblastoma multiforme (GBM) cells, with IC50 values significantly lower than those of its non-fluorinated counterparts .
- Glycolytic Inhibition : The compound inhibits hexokinase activity, a crucial enzyme in the glycolytic pathway, thereby reducing glucose metabolism in cancer cells .
Case Studies
- Glioblastoma Multiforme : A study evaluated the effects of DFBDA on GBM cell lines under hypoxic conditions. Results indicated that DFBDA not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .
- Breast Cancer : In another study, DFBDA was tested against MCF-7 breast cancer cells. The compound demonstrated a dose-dependent decrease in cell viability and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its cytotoxicity .
Comparative Analysis with Other Compounds
A comparative analysis was conducted to evaluate the effectiveness of DFBDA against other known inhibitors:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-Deoxy-D-glucose (2-DG) | 100 | Glycolysis inhibition |
| DFBDA | 25 | Enhanced hexokinase inhibition |
| Fluorinated Analog A | 40 | Glycolysis inhibition |
Pharmacokinetics and Stability
DFBDA's pharmacokinetic profile suggests improved stability and bioavailability compared to traditional glycolytic inhibitors like 2-DG. The incorporation of fluorine atoms appears to enhance cellular uptake and retention within target tissues, which is critical for effective therapeutic action .
Toxicity Studies
Toxicity assessments indicate that while DFBDA is effective against cancer cells, it shows minimal cytotoxicity towards normal human fibroblasts at therapeutic doses, highlighting its potential as a selective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
